2-Amino-3-ethylbenzoic acid
Description
Contextualization within Anthranilic Acid and Substituted Benzoic Acid Derivatives Research
2-Amino-3-ethylbenzoic acid is structurally a derivative of anthranilic acid (2-aminobenzoic acid). Anthranilic acid and its derivatives are a well-established class of compounds used as building blocks in the synthesis of a wide array of more complex molecules. uni.lu For instance, derivatives of anthranilic acid are key precursors for creating benzyne (B1209423) intermediates, which are highly reactive species used in organic synthesis to form new carbon-carbon bonds. The family of aminobenzoic acids, including the isomers of this compound, are organic compounds characterized by a benzene (B151609) ring with both amino and carboxyl functional groups. cymitquimica.com
The addition of an ethyl group at the 3-position on the benzene ring also categorizes this compound as a substituted benzoic acid. The nature and position of substituents on the benzoic acid ring are crucial in determining the molecule's physical and chemical properties, such as its acidity, solubility, and reactivity. Research on substituted benzoic acids is extensive, as these compounds are pivotal intermediates in the creation of pharmaceuticals, agrochemicals, and materials. For example, the synthesis of 2-amino-5-chloro-3-methylbenzoic acid, an important intermediate for insecticides, starts from 2-amino-3-methylbenzoic acid. patsnap.com Similarly, 2-amino-3-fluorobenzoic acid serves as a precursor for therapeutic agents and specialized ligands. orgsyn.org The study of how different substituents, like the ethyl group in this case, influence the compound's behavior is a central theme in this area of research.
Significance of this compound in Synthetic Organic Chemistry and Chemical Biology
In synthetic organic chemistry, the value of a compound like this compound lies in the reactivity of its functional groups. The amino group can undergo reactions such as diazotization, acylation, and alkylation, while the carboxylic acid group can be converted into esters, amides, and other derivatives. This dual functionality makes it a versatile starting material. For instance, its close analog, 2-amino-3-methylbenzoic acid, is used in one-pot syntheses to create more complex halogenated benzamides, highlighting the synthetic utility of this class of molecules. sioc-journal.cn These reactions are fundamental in building the molecular frameworks of new drugs and other functional materials.
From a chemical biology perspective, this compound and its analogs are investigated for their potential biological activities. Anthranilic acid derivatives are known to interact with biological systems. For example, 2-amino-5-methylbenzoic acid has been studied for its potential antitumor properties. The methyl analog, 2-amino-3-methylbenzoic acid, is a known metabolite of the local anesthetic lidocaine (B1675312) and is also used to synthesize other anesthetics like Ropicavaine. chemicalbook.com While specific biological roles for this compound are not widely documented, one source suggests it is an aliphatic amino acid involved in polyunsaturated fatty acid synthesis and has shown biochemical effects in catfish. biosynth.com The structural similarity to other biologically active molecules makes it a candidate for screening in drug discovery programs and for studying metabolic pathways. evitachem.com
Overview of Key Academic Research Trajectories for this compound and its Analogs
Current research involving this compound and its analogs is proceeding along several key trajectories:
Development of Novel Synthetic Methods: A primary research focus is on creating more efficient, cost-effective, and environmentally friendly methods for synthesizing substituted anthranilic acids and their derivatives. This includes the development of one-pot reactions and the use of novel catalysts to improve yields and reduce waste. sioc-journal.cn For the related 2-amino-6-ethylbenzoic acid, significant effort has gone into developing improved preparation methods to make it more accessible for the synthesis of pharmaceuticals like paquinimod. google.com
Exploration as a Precursor for Biologically Active Molecules: Researchers continue to use substituted anthranilic acids as foundational scaffolds for generating new pharmaceutical compounds. Analogs like 2-amino-3-methylbenzoic acid are used to create compounds with potential anti-inflammatory, antitumor, or anesthetic properties. chemicalbook.comevitachem.com The synthesis of complex chromene derivatives, which have a wide range of pharmacological properties, can also involve intermediates derived from related benzoic acids. mdpi.comresearchgate.net
Investigation of Physicochemical and Biological Properties: Detailed studies are conducted to characterize the fundamental properties of these molecules. This includes computational and experimental analyses of their molecular structure, spectral properties, and interactions with biological targets. For example, detailed infrared and NMR spectral analyses have been performed on 2-amino-3-methylbenzoic acid to understand its structure and tautomerism.
While much of the detailed research has focused on analogs such as the methyl, fluoro, and chloro-substituted versions, these studies provide a roadmap for future investigations into the unique properties and potential applications of this compound.
Data Tables
Physicochemical Properties of this compound Data sourced from the US Environmental Protection Agency (EPA) CompTox Chemicals Dashboard. epa.gov
| Property | Predicted/Experimental Value | Unit |
| Molecular Formula | C₉H₁₁NO₂ | - |
| Melting Point | 160 | °C |
| Boiling Point | 311 | °C |
| Water Solubility | 4.92e-3 | g/L |
| Vapor Pressure | 5.21e-5 | mmHg |
| Density | 1.21 | g/cm³ |
| pKa (Acidic) | 2.18 | - |
| pKa (Basic) | 5.01 | - |
Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-ethylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-6-4-3-5-7(8(6)10)9(11)12/h3-5H,2,10H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQAYBZZYVWGTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20969468 | |
| Record name | 2-Amino-3-ethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20969468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5437-40-1 | |
| Record name | 2-Amino-3-ethylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5437-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5437-40-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16054 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-3-ethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20969468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for 2 Amino 3 Ethylbenzoic Acid and Its Derivatives
Established Synthetic Routes to 2-Amino-3-ethylbenzoic Acid
The creation of this compound can be achieved through several strategic pathways, each offering distinct advantages in terms of regioselectivity and precursor availability.
Regioselective Synthesis Strategies
Regioselective synthesis is key to ensuring the correct placement of the amino and ethyl groups on the benzoic acid ring. One effective strategy involves the use of directing groups to control the position of incoming substituents. For instance, copper-catalyzed amination of 2-bromobenzoic acids can be a highly regioselective process. nih.gov The reaction of 2-bromo-3-methylbenzoic acid with aniline (B41778), catalyzed by copper powder and copper(I) oxide, yields N-phenyl-3-methylanthranilic acid, demonstrating the feasibility of introducing an amino group ortho to a carboxyl group with an adjacent alkyl substituent. nih.gov While this example illustrates the synthesis of an N-aryl derivative, it highlights a viable regioselective approach that could be adapted for the synthesis of this compound.
Another approach to achieving regioselectivity is through the functionalization of a pre-existing, appropriately substituted benzene (B151609) ring. For example, starting with a compound like 3-methyl-2-nitrobenzoic acid, the nitro and methyl groups are already in the desired 2 and 3 positions relative to the carboxylic acid. biosynth.com Subsequent chemical modifications can then be performed to arrive at the target molecule.
Reduction Pathways of Nitrobenzoic Acid Precursors
A common and effective method for the synthesis of aminobenzoic acids is the reduction of the corresponding nitrobenzoic acid. In the context of this compound, the logical precursor would be 3-ethyl-2-nitrobenzoic acid. The reduction of the nitro group to an amine can be accomplished using various reducing agents.
Catalytic hydrogenation is a widely used method, often employing catalysts such as palladium on carbon (Pd/C) or platinum oxide in a suitable solvent like methanol (B129727) or ethanol (B145695). google.comsciencemadness.org This method is known for its high efficiency and clean conversion, often resulting in quantitative yields. sciencemadness.org Another set of reagents for this transformation includes metals in acidic media, such as iron powder in acetic acid. sciencemadness.org Additionally, reagents like sodium dithionite (B78146) or thiourea (B124793) dioxide in an aqueous basic solution can effectively reduce the nitro group. sciencemadness.org
The synthesis of the precursor, 3-ethyl-2-nitrobenzoic acid, can be envisioned through the oxidation of the corresponding xylene derivative, 1,2-dimethyl-3-nitrobenzene, or through the nitration of 3-ethylbenzoic acid, though careful control of reaction conditions is necessary to ensure the desired regioselectivity.
Table 1: Comparison of Reduction Methods for Nitrobenzoic Acids
| Reducing Agent | Catalyst/Solvent | Conditions | Advantages |
| Hydrogen Gas | Pd/C in Methanol | Atmospheric or higher pressure | Quantitative yield, clean reaction |
| Iron Powder | Acetic Acid/Ethanol/Water | Sonication or reflux | Cost-effective |
| Sodium Dithionite | Aq. NaOH/NH3 | Room Temperature | Rapid reduction in homogeneous solution |
Catalytic Hydrogenation of Related Phthalide (B148349) Intermediates
An alternative synthetic route to aminobenzoic acids involves the catalytic hydrogenation of phthalide intermediates. For the synthesis of 2-amino-6-ethylbenzoic acid, a method has been developed involving the reduction of 7-amino-3-methylphthalide (B179308) or 7-amino-3-hydroxy-3-methylphthalide. google.com This process is carried out in water or a water-miscible solvent at a pH of 7 or higher, using a hydrogenation catalyst such as Raney nickel or a palladium-based catalyst with a hydrogen source like hydrogen gas. google.com
This strategy could potentially be adapted for the synthesis of this compound. A plausible pathway would involve the preparation of a suitably substituted phthalide, such as one bearing an ethyl group. The catalytic hydrogenation of phthalic anhydride (B1165640) to phthalide is a known transformation, often utilizing a supported nickel catalyst. google.com By starting with a substituted phthalic anhydride, it may be possible to generate a phthalide intermediate that, upon further functionalization and subsequent catalytic hydrogenation, yields this compound.
Advanced Derivatization Chemistry of this compound
The presence of both an amino and a carboxyl group on the this compound scaffold allows for a wide range of derivatization reactions, enabling the synthesis of a diverse library of compounds.
Amination and Amide Coupling Reactions
The amino group of this compound is a key site for derivatization. It can participate in various C-N bond-forming reactions to create more complex molecules. One such transformation is further amination at other positions on the aromatic ring, although this is less common for this specific substrate. More prevalent is the participation of the existing amino group in amide coupling reactions.
The carboxylic acid functionality can be activated and then reacted with a primary or secondary amine to form an amide bond. Standard amide coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of an additive such as hydroxybenzotriazole (B1436442) (HOBt). These reactions are typically carried out in an inert solvent like dichloromethane (B109758) or N,N-dimethylformamide (DMF). The use of a base, such as N,N-diisopropylethylamine (DIPEA), is often necessary to neutralize any acid formed during the reaction.
Microwave-assisted synthesis has also emerged as a rapid and efficient method for amide bond formation, significantly reducing reaction times compared to conventional heating.
Table 2: Common Reagents for Amide Coupling Reactions
| Coupling Reagent | Additive | Solvent | Key Features |
| EDCI | HOBt | Dichloromethane (DCM) | Widely used, efficient activation |
| TCT (2,4,6-Trichloro-1,3,5-triazine) | FPyr (Formamide) | Acetone | Cost-effective, formamide-catalyzed |
| Carbodiimide | - | N,N-Dimethylformamide (DMF) | Suitable for microwave-assisted synthesis |
Esterification and Carboxyl Group Transformations
The carboxylic acid group of this compound is another versatile handle for derivatization. Esterification, the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, is a fundamental transformation. For instance, reaction with methanol or ethanol can produce the corresponding methyl or ethyl ester. google.com
Beyond simple esterification, the carboxyl group can undergo a variety of other transformations. It can be converted to an acid chloride using reagents like thionyl chloride, which can then be reacted with a wider range of nucleophiles, including alcohols and amines, to form esters and amides, respectively. google.com
Furthermore, the carboxyl group can be reduced to a primary alcohol. This transformation typically requires strong reducing agents like lithium aluminum hydride. The resulting hydroxymethyl group can then be further functionalized.
Electrophilic Aromatic Substitution on the Ethylbenzoic Acid Moiety
The reactivity of the aromatic ring in this compound towards electrophilic aromatic substitution (EAS) is governed by the directing and activating effects of its three substituents: the amino (-NH₂), ethyl (-CH₂CH₃), and carboxylic acid (-COOH) groups. The amino group is a potent activating, ortho-, para-director, while the ethyl group is a moderately activating ortho-, para-director. Conversely, the carboxylic acid group is a deactivating, meta-director. openstax.orgyoutube.com
The positions on the benzene ring are numbered starting from the carbon bearing the carboxylic acid group as C1. The amino group is at C2 and the ethyl group is at C3. The available positions for substitution are C4, C5, and C6.
Influence of the Amino Group (-NH₂ at C2): Strongly directs incoming electrophiles to its ortho (C3, already occupied) and para (C5) positions.
Influence of the Ethyl Group (-CH₂CH₃ at C3): Directs incoming electrophiles to its ortho (C2 and C4) and para (C6) positions.
Influence of the Carboxylic Acid Group (-COOH at C1): Directs incoming electrophiles to its meta (C3 and C5) positions.
The combined influence of these groups suggests that the C5 position is the most likely site for electrophilic attack, being activated by the powerful para-directing amino group and the meta-directing carboxylic acid group. The C4 and C6 positions are also activated by the ethyl group, but the directing effect of the amino group to the C5 position is generally dominant.
For instance, halogenation reactions on similarly substituted anthranilic acids, such as 2-amino-3-methylbenzoic acid, demonstrate this principle. The use of reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) typically results in substitution at the C5 position, para to the activating amino group. sioc-journal.cn A one-pot synthesis starting from 2-amino-3-methylbenzoic acid first forms the N,3-dimethylbenzamide, which then undergoes electrophilic halogenation with NCS, NBS, or NIS to yield the corresponding 5-halogenated product. sioc-journal.cnresearchgate.net
| Reaction Type | Reagent | Predicted Major Product | Rationale for Regioselectivity |
|---|---|---|---|
| Halogenation | N-Bromosuccinimide (NBS) | 2-Amino-5-bromo-3-ethylbenzoic acid | The C5 position is strongly activated by the para-directing amino group. |
| Nitration | HNO₃ / H₂SO₄ | 2-Amino-3-ethyl-5-nitrobenzoic acid | The powerful activating effect of the -NH₂ group at the para position (C5) overcomes the deactivating effect of the -COOH group. scribd.com |
| Sulfonation | Fuming H₂SO₄ | 2-Amino-3-ethyl-5-sulfobenzoic acid | Similar to nitration, the amino group's directing effect is dominant. scribd.com |
Cyclization and Heterocycle Formation Utilizing this compound as a Synthon
This compound is a valuable synthon for constructing fused heterocyclic systems, a common feature in many pharmacologically active molecules. openstax.orgCurrent time information in Bangalore, IN.reading.ac.uk The ortho-disposed amino and carboxylic acid functionalities are prime handles for cyclization reactions.
Strategies for Quinazoline (B50416) and Related Benzofused Systems
Quinazolines and their derivatives are an important class of N-heterocycles. The synthesis of these structures often begins with anthranilic acid derivatives. One common method involves the condensation of an anthranilic acid with a nitrogen-containing reagent followed by cyclization.
For example, 2-amino-3-methylbenzoic acid has been used to synthesize 3-(2-mercapto-8-methyl-4-oxoquinazolin-3(4H)-yl)benzenesulfonamide by reacting it with 2-isothiocyanato-benzenesulfonamide. unifi.it Applying this logic, this compound could react with various isothiocyanates to form 8-ethyl-substituted quinazoline derivatives.
Another strategy involves a one-pot, multi-step procedure where the aminobenzamide is first formed and then undergoes condensation with an aldehyde, followed by oxidative dehydrogenation, often catalyzed by iodine, to yield the quinazolin-4(3H)-one core. researchgate.net Furthermore, substituted anthranilic acids can be cyclized with potassium cyanate (B1221674) to form a quinazolinedione, which can then be further functionalized. acs.org
| Reagents | Intermediate/Product Type | General Method | Reference |
|---|---|---|---|
| Isothiocyanates (R-NCS) | 8-Ethyl-2-mercapto-4-oxo-quinazoline | Condensation and cyclization | unifi.it |
| Aldehydes (R-CHO) after amide formation | 2-Substituted-8-ethyl-4(3H)-quinazolinone | Condensation and oxidative cyclization | researchgate.net |
| Potassium cyanate (KOCN) | 8-Ethylquinazolinedione | Cyclization to form dione (B5365651) core | acs.org |
| Orthoesters | 4H-Benzo[d] Current time information in Bangalore, IN.oxazin-4-ones | Condensation and cyclization | semanticscholar.org |
Approaches to Indole (B1671886) and Benzodiazepine (B76468) Scaffolds
Indole Synthesis: The synthesis of indoles from anthranilic acid derivatives is a well-established field. bhu.ac.inpharmaguideline.com A notable method involves the reaction of a substituted anthranilic acid with an ethyl glyoxylate (B1226380) and a reducing agent like sodium cyanoborohydride to form a 2-[(2-ethoxy-2-oxoethyl)amino]benzoic acid derivative. reading.ac.uk This intermediate can then undergo base-catalyzed hydrolysis followed by cyclization with acetic anhydride to yield a substituted 1-acetyl-1H-indol-3-yl acetate. reading.ac.uk Starting with this compound, this would lead to the formation of a 4-ethyl-substituted indole scaffold.
Benzodiazepine Synthesis: The synthesis of benzodiazepines, another class of privileged structures in medicinal chemistry, can also be envisioned starting from this compound. While direct cyclization is less common, the starting material can be chemically modified into a suitable precursor. For example, reduction of the carboxylic acid to an alcohol, followed by oxidation to an aldehyde or conversion to an aminomethyl group, could generate intermediates for benzodiazepine synthesis. General methods for 1,4-benzodiazepine (B1214927) synthesis include the condensation of o-phenylenediamines with ketones or the reaction of 2-aminobenzophenones with amino acids or their derivatives. mdpi.comresearchgate.netnih.gov Therefore, converting the carboxylic acid of this compound into a ketone (e.g., via Friedel-Crafts acylation of the corresponding aniline derivative) would provide a direct precursor to a benzodiazepine ring system.
Process Optimization and Scalability Considerations in Academic Synthesis
Transitioning a synthetic route from a small-scale academic laboratory setting to a larger, more practical scale requires careful optimization of reaction conditions to improve efficiency, yield, safety, and cost-effectiveness.
Catalyst and Reagent Selection: The choice of reagents and catalysts is crucial for process optimization. For amide bond formation, a common step in derivatizing the carboxylic acid, various coupling reagents exist. Studies have optimized this step by comparing reagents like HATU, POCl₃, and DCC, finding that HATU with DIPEA as a base can lead to high yields (up to 92%) at room temperature in short reaction times. researchgate.net For larger-scale syntheses, replacing hazardous or expensive reagents is often a priority. For example, in some processes, toluene (B28343) has been successfully used to replace more hazardous solvents like methylene (B1212753) chloride, and aqueous waste streams have been eliminated. acs.org
Solvent Screening and Reaction Conditions: Optimizing solvent systems and reaction parameters like temperature and time is fundamental. A surprising finding in one study was that a solvent mixture of THF and water (1:2 v/v) proved to be a superior medium for an amide coupling reaction, highlighting the importance of empirical solvent screening. acs.org The development of scalable routes often involves moving away from cryogenic conditions or high-pressure reactions where possible, and ensuring effective control over impurities. acs.org
| Optimization Strategy | Example/Application | Benefit | Reference |
|---|---|---|---|
| One-Pot Synthesis | Halogenation of 2-amino-3-methylbenzoic acid derivatives | Higher yield, reduced waste, shorter time | sioc-journal.cnresearchgate.net |
| Coupling Reagent Optimization | Amide formation using HATU/DIPEA | High conversion (92%) at room temperature | researchgate.net |
| Solvent Replacement | Using toluene instead of methylene chloride | Reduced hazardous waste | acs.org |
| Robust Process Development | Controlling impurities in phthalazinone synthesis | Improved purity and scalability | acs.org |
Spectroscopic and Computational Data for this compound Not Publicly Available
Following a comprehensive search of scientific databases and scholarly articles, it has been determined that detailed experimental and computational spectroscopic data for the compound This compound is not available in the public domain. While the existence of the compound is confirmed with a registered CAS number (5437-40-1), no published research or database entries containing the specific information required to fulfill the requested article outline could be located. biosynth.comuni.lu
The initial and subsequent targeted searches for Fourier-Transform Infrared (FT-IR) spectroscopy, Raman spectroscopy, and various Nuclear Magnetic Resonance (NMR) spectroscopy techniques (¹H NMR, ¹³C NMR, and multi-dimensional NMR) for this compound did not yield any specific results.
In contrast, extensive research and detailed spectroscopic data are readily available for the closely related compound, 2-Amino-3-methylbenzoic acid . Multiple sources provide in-depth analysis of its FT-IR, Raman, and NMR spectra, including computational studies. nih.govspectrabase.comresearchgate.netdergipark.org.trchemrxiv.org However, due to the strict focus of the request solely on the ethyl-substituted compound, this information cannot be used as a substitute, as the difference in the alkyl group (ethyl vs. methyl) would lead to distinct spectroscopic characteristics.
Therefore, it is not possible to generate the requested article on "Advanced Spectroscopic and Computational Investigations of this compound" with the specified detailed structure and data tables, as the foundational scientific data is not publicly accessible.
Advanced Spectroscopic and Computational Investigations of 2 Amino 3 Ethylbenzoic Acid
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. libretexts.orguni-muenchen.de The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. libretexts.org In molecules with conjugated π systems, such as 2-Amino-3-ethylbenzoic acid, these transitions occur at wavelengths that are informative about the extent of conjugation and the electronic structure. libretexts.org
The UV-Vis spectrum of a compound is characterized by the wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity (ε). These parameters are influenced by the presence of chromophores, which are the parts of a molecule that absorb light. libretexts.org For this compound, the benzene (B151609) ring, the carboxylic acid group, and the amino group all contribute to its electronic absorption profile. The interaction and conjugation between these groups dictate the specific wavelengths at which absorption occurs.
The electronic transitions observed in molecules like this compound are typically of the π → π* and n → π* types. uzh.ch The π → π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital and are generally strong. uzh.ch The n → π* transitions, which involve the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to an antibonding π* orbital, are typically weaker. uzh.ch The solvent environment can also influence the positions of these absorption bands. pharmatutor.org
Table 1: Illustrative Electronic Transition Data (Hypothetical for this compound based on typical values for similar aromatic compounds)
| Transition Type | Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |
| π → π | ~250-290 | High |
| n → π | ~300-350 | Low to Medium |
Quantum Chemical Computations for Molecular Characterization
Quantum chemical computations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for the detailed characterization of molecular properties. analis.com.my These methods allow for the theoretical investigation of molecular structure, vibrational frequencies, and electronic properties, providing insights that complement experimental data.
DFT is a computational method that calculates the electronic structure of atoms, molecules, and solids. analis.com.my It has been successfully applied to study various aminobenzoic acid derivatives. dergipark.org.tr A popular functional used in these studies is the B3LYP hybrid functional, often combined with a basis set like 6-311G+(2d,p) for accurate results. dergipark.org.tr
A fundamental step in computational chemistry is geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. researchgate.net For this compound, DFT calculations can determine the optimal bond lengths, bond angles, and dihedral angles. These optimized structural parameters can then be compared with experimental data if available.
Furthermore, DFT can be used to explore the conformational energy landscape. For molecules with rotatable bonds, such as the carboxylic acid group and the ethyl group in this compound, multiple conformers may exist. By performing a potential energy surface scan, where specific dihedral angles are systematically varied, the relative energies of different conformers can be calculated. This analysis helps to identify the most stable conformer and the energy barriers between different conformations. For instance, studies on the related 2-amino-3-methylbenzoic acid have investigated the rotational barrier of the carboxylic acid group. dergipark.org.tr
Table 2: Selected Optimized Geometrical Parameters for an Aminobenzoic Acid Derivative (Illustrative)
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C-C (aromatic) | ~1.39 - 1.41 |
| C-N | ~1.38 |
| C=O | ~1.22 |
| C-O-H | ~109.5 |
| N-H | ~1.01 |
| C-C-C (ring) | ~119 - 121 |
DFT calculations are highly effective in predicting the vibrational frequencies of molecules. researchgate.net The calculated harmonic vibrational frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, can be compared with experimental infrared (IR) and Raman spectra. researchgate.net This comparison aids in the assignment of the observed spectral bands to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions of the functional groups. For example, the characteristic vibrational modes of the amino (-NH2), carboxylic acid (-COOH), and ethyl (-CH2CH3) groups can be identified. Studies on similar molecules like 2-amino-3-methylbenzoic acid have performed detailed vibrational analyses using DFT. dergipark.org.tr
Table 3: Calculated vs. Experimental Vibrational Frequencies for a Related Compound (Illustrative)
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) (FT-IR) |
| O-H stretch | ~3400 | ~3450 |
| N-H asymmetric stretch | ~3350 | ~3370 |
| C=O stretch | ~1700 | ~1710 |
| C-N stretch | ~1300 | ~1310 |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution and reactivity of a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack).
For this compound, the MEP surface would likely show a region of high negative potential around the oxygen atoms of the carboxylic acid group, making them sites for electrophilic interaction. The hydrogen atoms of the amino group and the carboxylic acid group would be regions of positive potential. This analysis provides insights into intermolecular interactions, such as hydrogen bonding, and predicts the sites of chemical reactivity. researchgate.net
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular reactivity and stability. researchgate.net
A small HOMO-LUMO gap indicates that a molecule is more reactive and can be easily excited. researchgate.net DFT calculations can provide the energies of the HOMO and LUMO, allowing for the determination of the energy gap. This information is useful for predicting the chemical reactivity of this compound and understanding its electronic transitions, as the HOMO to LUMO transition is often the primary contributor to the lowest energy absorption band in the UV-Vis spectrum. researchgate.net
Table 4: Calculated FMO Properties (Illustrative)
| Parameter | Energy (eV) |
| HOMO Energy | ~ -5.5 to -6.5 |
| LUMO Energy | ~ -1.0 to -2.0 |
| HOMO-LUMO Gap | ~ 3.5 to 4.5 |
Density Functional Theory (DFT) Based Approaches
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals corresponding to the familiar Lewis structure elements like bonds, lone pairs, and core orbitals. uni-muenchen.de This approach is particularly effective for quantifying and understanding intermolecular interactions by examining the donor-acceptor interactions between the filled (donor) Lewis-type NBOs of one molecule and the empty (acceptor) non-Lewis NBOs of another. uni-muenchen.deresearchgate.net The energetic significance of these interactions can be estimated using second-order perturbation theory. uni-muenchen.deuba.ar
In systems related to this compound, such as other aminomethylbenzoic acid derivatives, NBO analysis is crucial for evaluating the strength of non-covalent interactions, particularly hydrogen bonds. mdpi.com For these compounds, strong intermolecular hydrogen bonds of the O–H···O, O–H···N, and N–H···O types are frequently observed, stabilizing the crystal structure. mdpi.com For instance, in a study of related aminomethylbenzoic acid salts, interaction energies for these hydrogen bond networks were calculated to be as significant as -407 to -477 kJ/mol. mdpi.com
Table 1: Representative NBO Donor-Acceptor Interactions in a Substituted Aminobenzoic Acid System Note: This table represents typical interactions found in aminobenzoic acid derivatives and serves as an illustrative example.
| Donor NBO (i) | Acceptor NBO (j) | E⁽²⁾ (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (O1) | π*(C=O) | ~45-55 | Intramolecular Resonance |
| LP (N) | π*(C-C)ring | ~30-40 | Amine-Ring Conjugation |
| σ(C-H) | σ*(C-C) | ~2-5 | Hyperconjugation |
Theoretical Studies on Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials, which alter the properties of light, are essential for modern optoelectronic and photonic applications. nih.govmdpi.com Organic molecules, particularly those with donor-acceptor groups connected by a π-conjugated system, are promising candidates for NLO materials. nih.govnih.gov The amino group (-NH₂) acts as an electron donor and the carboxylic acid group (-COOH) as an electron acceptor, which, combined with the π-system of the benzene ring, provides the necessary electronic structure for NLO activity in this compound.
Theoretical calculations, primarily using Density Functional Theory (DFT), are employed to predict the NLO properties of molecules. rsc.org The key parameters are the molecular dipole moment (μ), the linear polarizability (⟨α⟩), and the first-order hyperpolarizability (β). nih.govrsc.org A large hyperpolarizability value (β) is indicative of significant NLO response. nih.gov These properties are calculated to understand how the electronic structure influences the optical behavior. rsc.org For related aminomethylbenzoic acid derivatives, DFT calculations at the M062X/6-311++G(d,p) level have been used to predict their NLO properties. mdpi.com Studies on similar organic compounds show that charge transfer interactions, often visualized through HOMO-LUMO energy gaps, are directly related to high NLO activity. researchgate.net
Table 2: Calculated NLO Properties for a Representative Aminobenzoic Acid Derivative Note: Values are illustrative and based on theoretical studies of similar compounds.
| Property | Calculated Value | Unit |
|---|---|---|
| Dipole Moment (μ) | ~3-6 | Debye |
| Mean Polarizability (⟨α⟩) | ~10-20 x 10⁻²⁴ | esu |
Potential Energy Surface (PES) Mapping for Intramolecular Processes (e.g., Proton Transfer Tautomerism, Torsional Isomerism)
Potential Energy Surface (PES) mapping is a computational technique used to explore the energy landscape of a molecule as its geometry changes. It is particularly useful for studying dynamic intramolecular processes like tautomerism and isomerism. dergipark.org.trarxiv.org For derivatives of 2-aminobenzoic acid, two key transformations are the transfer of a proton between the amino and carboxyl groups (proton transfer tautomerism) and the rotation of the carboxyl group relative to the benzene ring (torsional isomerism). dergipark.org.tr
In a detailed theoretical study on the closely related 2-amino-3-methylbenzoic acid, relaxed PES scan calculations were performed using the DFT/B3LYP/6-311G+(2d,p) method to investigate these processes. dergipark.org.tr
Proton Transfer Tautomerism: This process was modeled in a dimeric structure, which is often found in the solid state of carboxylic acids. The PES was scanned by incrementally moving the carboxylic proton along the O-H···O hydrogen bond pathway. The calculations revealed a potential energy barrier of 7.00 kcal/mol for this proton transfer, indicating that the dimer's structure with the intramolecular N-H···O hydrogen bond is significantly more stable. dergipark.org.tr
Torsional Isomerism: The rotation of the carboxylic acid group (-COOH) was also analyzed. The PES for this rotation helps identify the most stable conformations and the energy barriers separating them.
These PES studies provide fundamental insights into the molecule's flexibility and the energetic feasibility of different isomeric forms, which can influence its chemical reactivity and spectroscopic signatures. dergipark.org.tracs.org
Aromaticity Indices (e.g., HOMA Analysis) in Substituted Aromatic Systems
Aromaticity is a fundamental concept in chemistry linked to the stability and reactivity of cyclic conjugated systems. mdpi.com Aromaticity can be quantified using various indices, with the Harmonic Oscillator Model of Aromaticity (HOMA) being one of the most common geometric indices. HOMA evaluates the degree of bond length equalization in a ring, comparing it to an ideal aromatic system (benzene, HOMA=1) and a non-aromatic system (Kekulé structure of benzene, HOMA=0). nih.gov
For substituted aromatic systems like this compound, the substituents can influence the π-electron delocalization and thus alter the aromaticity of the benzene ring. The amino group (-NH₂) is an electron-donating group that tends to increase aromaticity, while the electron-withdrawing carboxylic acid group (-COOH) can have the opposite effect. The interplay between these groups, and the steric influence of the ethyl group, determines the final aromatic character.
Validation of Computational Models with Experimental Crystallographic and Spectroscopic Data
The reliability of computational models is paramount for their predictive power. Therefore, theoretical results are routinely validated by comparing them with experimental data. soton.ac.uk For this compound and its analogs, this involves comparing calculated structural parameters, vibrational frequencies, and NMR chemical shifts with data obtained from single-crystal X-ray diffraction (SC-XRD), Fourier-transform infrared (FT-IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.comdergipark.org.trtandfonline.com
Crystallographic Data: The starting point for many computational studies is the molecular geometry determined by SC-XRD. dergipark.org.tr For instance, the initial geometry for the optimization of 2-amino-3-methylbenzoic acid was taken directly from its known crystal structure. dergipark.org.tr A close agreement between the optimized bond lengths and angles calculated via DFT and the experimental X-ray data validates the chosen computational method and basis set. mdpi.comiucr.org
Spectroscopic Data: Calculated vibrational spectra (IR) and chemical shifts (¹H and ¹³C NMR) are compared with experimental spectra. dergipark.org.trresearchgate.net For 2-amino-3-methylbenzoic acid, theoretical calculations were performed to assign the IR band assignments and to analyze the ¹H and ¹³C NMR chemical shifts, showing good agreement with experimental findings. dergipark.org.tr This cross-verification ensures that the computational model accurately reproduces the molecule's electronic and vibrational properties.
This validation process builds confidence in the theoretical predictions for properties that are difficult or impossible to measure experimentally, such as transition states, reaction pathways, and detailed electronic interactions. mdpi.comdergipark.org.tr
Biological and Pharmacological Research into 2 Amino 3 Ethylbenzoic Acid and Its Analogs
Enzymatic Inhibition and Modulation Mechanisms
The study of how 2-amino-3-ethylbenzoic acid and its analogs affect enzyme function is a key area of research. This involves understanding both reversible and irreversible inhibition mechanisms, as well as identifying the specific enzymes they target.
Kinetic Characterization of Reversible Inhibition (e.g., Competitive, Non-Competitive, Uncompetitive)
Reversible enzyme inhibition is a process where the inhibitor binds non-covalently to an enzyme, and its effects can be reversed, often by increasing the substrate concentration. libretexts.org The type of reversible inhibition can be determined through kinetic studies, which analyze the enzyme's reaction rates in the presence of the inhibitor. khanacademy.org
Competitive Inhibition: In this mode, the inhibitor structurally resembles the substrate and competes for the same active site on the enzyme. wikipedia.org This increases the Michaelis constant (Km), the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), but Vmax remains unchanged. wikipedia.org For instance, benzoic acid has been shown to be a competitive inhibitor of polyphenol oxidase (PPO), with a reported inhibition constant (Ki) of 0.046 mM when pyrocatechol (B87986) is the substrate. benthamopen.com Similarly, studies on other benzoic acid derivatives have demonstrated competitive inhibition of tyrosinase. researchgate.net
Non-Competitive Inhibition: Here, the inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site. uobasrah.edu.iq This binding alters the enzyme's conformation, reducing its catalytic efficiency. In non-competitive inhibition, Vmax is lowered, while Km remains unchanged. khanacademy.org Some p-aminobenzoic acid derivatives have been identified as non-competitive inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com For example, certain carboxamide-based derivatives exhibit non-competitive inhibition with Ki values of 0.041 ± 0.60 µM for AChE and 8.46 ± 0.66 µM for BChE. mdpi.com
Uncompetitive Inhibition: This type of inhibition occurs when the inhibitor binds only to the enzyme-substrate (ES) complex. This binding also occurs at an allosteric site and is most effective at high substrate concentrations. Uncompetitive inhibition leads to a decrease in both Vmax and Km. khanacademy.org
The mode of inhibition can be visualized using Lineweaver-Burk plots, where the reciprocal of the reaction velocity (1/v) is plotted against the reciprocal of the substrate concentration (1/[S]). bu.edu These plots provide a graphical representation of the changes in Km and Vmax, helping to distinguish between competitive, non-competitive, and uncompetitive inhibition. khanacademy.org
Investigation of Irreversible Enzyme Inhibition Mechanisms
Irreversible inhibitors form strong, often covalent, bonds with the enzyme, leading to a permanent loss of its activity. libretexts.orguobasrah.edu.iq This type of inhibition is critical in the action of many drugs and toxins.
Aspirin (B1665792), a well-known non-steroidal anti-inflammatory drug (NSAID), is a classic example of an irreversible inhibitor. It acetylates a serine residue in the active site of cyclooxygenase (COX) enzymes, thereby blocking their function. nih.gov An analog of aspirin, NCX 4016, which contains an aspirin molecule linked to a nitric oxide-donating moiety, also acts as a direct and irreversible inhibitor of COX-1. nih.gov Dialysis experiments have confirmed the irreversible nature of this inhibition. nih.gov The presence of reversible COX inhibitors can prevent the irreversible binding of both aspirin and NCX 4016. nih.gov
The study of irreversible inhibition often involves techniques to identify the specific amino acid residues that the inhibitor binds to and to characterize the nature of the covalent bond formed.
Identification of Specific Enzyme Targets and Downstream Biochemical Pathways
Research has identified several key enzyme targets for aminobenzoic acid derivatives, leading to the modulation of important biochemical pathways.
Cyclooxygenase (COX): Analogs of 2-aminobenzoic acid have been investigated as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. vulcanchem.com The inhibition of COX enzymes is the primary mechanism of action for many NSAIDs. google.com Some benzoic acid derivatives have shown potential as selective COX-2 inhibitors. google.com For example, 2-amino-3-fluorobenzoic acid has been noted for its potential to inhibit cyclooxygenase enzymes. Ibuprofen and mefenamic acid, which are arylcarboxylic acids, act as weak, competitive inhibitors of COX-2's oxygenation of arachidonic acid but are potent, noncompetitive inhibitors of its oxygenation of 2-arachidonoylglycerol. acs.org
NADPH Oxidase: This enzyme is a major source of reactive oxygen species (ROS) in the brain, and its activation is linked to oxidative stress and neuroinflammation. explorationpub.com Some aminobenzoic acid derivatives have been studied for their ability to inhibit NADPH oxidase. For instance, 4-aminobenzoic acid (PABA) has been investigated for its potential to modulate NADPH oxidase activity. explorationpub.com
Glycosidases: These enzymes are involved in the breakdown of carbohydrates. Some novel diamide (B1670390) derivatives have shown potent inhibitory activity against α-glucosidase, with IC50 values ranging from 25.81 ± 1.63 to 113.61 µM, which is significantly more potent than the standard drug acarbose. researchgate.net
Ureases: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is found in various bacteria, fungi, and plants. mdpi.com Inhibition of urease is a target for treating infections caused by urease-producing bacteria, such as Helicobacter pylori. researchgate.net Several derivatives of aminobenzoic acid have been evaluated for their urease inhibitory potential. For example, some 1,3,4-oxadiazole (B1194373) derivatives incorporating mefenamic acid have shown potent urease inhibition. researchgate.net Similarly, novel diamide derivatives have exhibited inhibitory potential against urease, with some compounds being more potent than the standard inhibitor thiourea (B124793). researchgate.net
Molecular Interactions with Biological Receptors and Biomolecules
The biological activity of this compound and its analogs is fundamentally governed by their interactions at the molecular level with various biological targets, including enzymes and receptors. The functional groups present on these molecules play a crucial role in these interactions.
The amino group (-NH2) can participate in the formation of hydrogen bonds and electrostatic interactions. The aromatic ring can engage in π-π stacking interactions with aromatic residues in the binding sites of proteins. In the case of 2-amino-4-chloro-3-methylbenzoic acid, the chloro group can participate in halogen bonding, and the carboxylic acid group can form ionic interactions, both of which can influence the compound's binding affinity to specific enzymes or receptors.
Molecular docking studies are often employed to visualize and analyze these interactions. For example, docking studies of p-aminobenzoic acid derivatives with acetylcholinesterase have revealed key interactions within the active site pocket of the enzyme. bohrium.com Similarly, the interaction of urease inhibitors with the enzyme's active site has been studied to understand the binding modes, which often involve hydrogen bonding and interactions with key amino acid residues. nih.gov
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential tools in medicinal chemistry for understanding how the chemical structure of a molecule influences its biological activity. These studies guide the design of more potent and selective drug candidates.
SAR studies involve systematically modifying the structure of a lead compound and evaluating the effect of these changes on its biological activity. nih.gov For example, in a series of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione analogs, shifting the ethoxy group on the phenyl ring from the 4-position to the 2-position significantly improved their ability to inhibit cell proliferation and induce apoptosis. nih.gov In another study on anthranilic diamide analogs, it was found that compounds with electron-withdrawing and weak hydrophobic substituents on a 1,3,4-oxadiazole ring displayed better insecticidal activity. rsc.org
QSAR studies take this a step further by developing mathematical models that correlate the chemical structure of a series of compounds with their biological activity. chitkara.edu.in These models use physicochemical descriptors such as hydrophobicity, electronic properties, and steric parameters to predict the activity of new compounds. nih.gov For instance, QSAR studies on p-aminobenzoic acid derivatives as cholinesterase inhibitors have shown that electrostatic, hydrophobic, and steric fields are important for their activity. bohrium.com In another study on benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), QSAR analysis revealed that inhibitory activity increases with higher hydrophobicity, molar refractivity, and aromaticity. nih.gov
Ligand-Based Pharmacophore Modeling for Rational Drug Design
Pharmacophore modeling is a powerful computational technique used in rational drug design to identify the essential three-dimensional arrangement of chemical features (pharmacophore) that a molecule must possess to bind to a specific biological target and elicit a response. researchgate.net This approach is particularly useful when the three-dimensional structure of the target protein is unknown, which is known as ligand-based pharmacophore modeling. researchgate.netnih.gov
The process involves aligning a set of active molecules to identify common chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. mdpi.com This common feature arrangement constitutes the pharmacophore model, which can then be used as a 3D query to screen large compound databases to identify novel molecules that fit the model and are likely to be active. researchgate.net
For example, ligand-based pharmacophore models have been successfully generated for inhibitors of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2). mdpi.com These models, consisting of features like hydrophobic groups, aromatic rings, and hydrogen bond acceptors/donors, were used to screen the ZINC database, leading to the identification of potential dual inhibitors. mdpi.com Similarly, pharmacophore models have been developed for estrogen receptor alpha (ERα) inhibitors, which were then used for virtual screening of compound libraries. ugm.ac.id The development of a pharmacophore model for small-molecule metabolites from human blood has also been explored for the discovery of potential SARS-CoV-2 inhibitors. jppres.com
The following table provides an overview of the application of these research methodologies to aminobenzoic acid derivatives and their analogs.
| Research Area | Key Findings |
| Enzymatic Inhibition | Benzoic acid and its derivatives exhibit competitive, non-competitive, and irreversible inhibition against various enzymes. |
| Specific Enzyme Targets | Key targets include Cyclooxygenase (COX), NADPH Oxidase, Glycosidases, and Ureases. |
| Molecular Interactions | Interactions are driven by hydrogen bonding, electrostatic interactions, π-π stacking, and halogen bonding. |
| SAR/QSAR | Hydrophobicity, electronic properties, and steric factors are crucial for the activity of aminobenzoic acid derivatives. |
| Pharmacophore Modeling | Used to identify essential structural features for activity and to screen for novel inhibitor candidates. |
Identification and Mapping of Essential Pharmacophoric Features (e.g., Hydrogen Bond Acceptors/Donors, Aromatic Rings, Ionizable Centers)
The development of a pharmacophore model begins with the selection of a set of biologically active ligands. researchgate.net For analogs of this compound, key pharmacophoric features are identified by analyzing their common structural motifs and potential interaction points with a biological target. These features typically include:
Pharmacophore models for analogs can be more complex. For instance, a model for certain bioactive compounds might include two hydrogen bond acceptors, one hydrogen bond donor, and two hydrophobic interactions. nih.gov Another example could feature two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings. nih.gov The process involves generating 3D conformations of the ligands and aligning them to identify these common chemical features. frontiersin.org
Conformational Analysis and Molecular Superimposition in Pharmacophore Development
Conformational analysis is a critical step as the bioactive conformation of a molecule, the specific 3D shape it adopts when binding to its target, may not be its lowest energy state. uibk.ac.at Therefore, various possible conformations for each analog must be generated and considered. researchgate.netuibk.ac.at Software like MOE and Catalyst can be used for this purpose, employing methods such as systematic or stochastic searches to explore the conformational space of each molecule. researchgate.net
Once a set of diverse and low-energy conformations is generated for each active analog, they are superimposed in 3D space. This molecular superimposition aims to align the molecules in a way that their essential pharmacophoric features overlap. The quality of the resulting pharmacophore model is then validated using a test set of compounds with known activities to ensure its predictive power. frontiersin.org
Molecular Docking Simulations for Ligand-Protein Binding Site Analysis
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a target protein. ijarbs.com This method is instrumental in studying the interactions of this compound analogs at a molecular level. mdpi.comnih.gov
Prediction of Binding Modes and Affinities
Molecular docking simulations predict how a ligand, such as an analog of this compound, fits into the binding site of a protein. The process generates various possible binding poses, often referred to as binding modes. ijarbs.com Scoring functions are then used to estimate the binding affinity for each pose, typically expressed in kcal/mol, with lower values indicating stronger binding. mdpi.com These predictions help in ranking different analogs based on their potential to interact with a specific target. For instance, docking studies on benzoic acid derivatives against the SARS-CoV-2 main protease have been used to predict their binding affinities and identify promising antiviral candidates. mdpi.com The accuracy of the docking protocol is often validated by redocking a known co-crystallized ligand and ensuring the predicted pose has a low root-mean-square deviation (RMSD) from the experimental structure, ideally less than 2.0 Å. mdpi.com
Characterization of Key Interacting Amino Acid Residues
A significant outcome of molecular docking is the detailed characterization of the interactions between the ligand and the amino acid residues within the protein's binding site. acs.org These interactions are crucial for the stability of the ligand-protein complex and can include:
Identifying these key interacting residues provides valuable insights into the SAR of the compound series and can guide the design of new analogs with improved binding affinity and selectivity. nih.govresearchgate.net For example, docking of thioxoquinazoline derivatives into the PDE7A1 binding site revealed important hydrophobic interactions and a hydrogen bond with Gln413, mimicking the binding of known inhibitors. nih.gov
Virtual Screening Methodologies for Novel Bioactive Compound Discovery
Virtual screening (VS) is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. mdpi.comvjs.ac.vn This in silico approach significantly reduces the time and cost associated with experimental screening. frontiersin.org
There are two main approaches to virtual screening:
A novel approach called Bioactive compound Enrichment by Assay Repositioning (BEAR) has also been developed, which relies solely on bioactivity data without needing physicochemical features of the target or ligand, allowing for the prediction of structurally diverse candidates. nih.gov The hits identified through virtual screening are then subjected to experimental validation to confirm their biological activity. mdpi.com
Mechanistic Investigations of Observed Biological Activities
Understanding the mechanism of action of a bioactive compound is fundamental to its development as a therapeutic agent. For analogs of this compound, mechanistic studies aim to elucidate how these molecules exert their biological effects at a molecular level.
Research into related structures provides clues to potential mechanisms. For example, some benzoic acid derivatives have been investigated as potential inhibitors of the SARS-CoV-2 main protease. mdpi.com In such cases, the mechanism involves the binding of the compound to the active site of the enzyme, preventing it from processing viral polyproteins and thus inhibiting viral replication. mdpi.com
Other studies on similar scaffolds, like 2-amino-3-acyl-tetrahydrobenzothiophene derivatives, have shown activity against bacterial biofilm formation without affecting bacterial growth, suggesting an antivirulence mechanism. nih.gov Indan-based compounds, which share some structural similarities, are known to inhibit tubulin polymerization, a mechanism relevant to cancer therapy. vulcanchem.com Furthermore, some benzohydrazide (B10538) derivatives, which can be synthesized from amino-benzoic acids, are studied for their potential antimicrobial and anticancer properties, likely through interactions with specific enzymes or receptors.
The investigation of the precise molecular targets and pathways affected by this compound and its analogs is an active area of research. These studies often involve a combination of computational methods and experimental assays to confirm the predicted interactions and their functional consequences.
Studies on Anti-Inflammatory Properties and Related Signaling Pathways
Anthranilic acid derivatives are widely recognized for their anti-inflammatory effects, most notably as fenamates, a class of non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net The primary mechanism for these derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the production of prostaglandins, key mediators in inflammation and pain pathways. researchgate.net
Research has focused on developing derivatives with enhanced selectivity for the COX-2 isoform over COX-1 to reduce gastrointestinal side effects. For example, N-sulfonyl anthranilic acid derivatives have been designed to bind specifically to the COX-2 active site. ijarse.com Furthermore, studies on other anthranilic acid analogs have demonstrated anti-inflammatory effects comparable to standard drugs like mefenamic acid, with potentially improved safety profiles, particularly concerning cytokine expression. ijarse.com
A novel anthranilic acid derivative, Oscarellin, isolated from a marine sponge, was found to reduce the expression of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). acs.org Its mechanism involves the suppression of key signaling pathways, including JNK, ERK, AP-1, and NF-κB, which are critical in the inflammatory response. acs.org The metabolite 3-hydroxyanthranilic acid has also been noted for its anti-inflammatory and antioxidant properties, partly through the induction of hemeoxygenase-1. encyclopedia.pub
Antimicrobial Activity and Proposed Mechanisms of Action
Derivatives of anthranilic acid have demonstrated notable antimicrobial properties. researchgate.netnih.gov Their mechanisms of action can be diverse. Some derivatives exhibit antibacterial effects by inhibiting the Undecaprenyl Pyrophosphate Synthase (UppS) pathway, which is essential for bacterial cell wall biosynthesis. mdpi.comoup.com This disruption of cell wall formation is a validated target for antibiotics. oup.com
Other studies have shown that certain anthranilohydrazides and N-phenyl anthranilic acid possess significant antibacterial activity. nih.gov However, antifungal effects are not always observed with the same compounds. nih.gov In the context of fungal infections, some 2-aminobenzoic acid derivatives have shown efficacy against Candida albicans, a common human pathogen. mdpi.com The activity of these compounds was linked to the downregulation of genes involved in hyphal growth, adhesion, and biofilm formation, crucial virulence factors for the fungus. mdpi.com The esterification of anthranilic acid appears to be important for its antifungal activity. mdpi.com
| Derivative Class | Target Organism | Proposed Mechanism of Action | Reference |
|---|---|---|---|
| General Derivatives | Bacteria | Inhibition of Undecaprenyl Pyrophosphate Synthase (UppS) pathway (cell wall synthesis) | mdpi.comoup.com |
| Anthranilohydrazide, N-phenyl anthranilic acid | Bacteria | Not specified | nih.gov |
| Esterified Derivatives | Candida albicans | Downregulation of genes for hyphal growth and biofilm formation (HWP, ERG11, ASL3) | mdpi.com |
Anticancer Potential and Apoptosis Induction Pathways
The anticancer potential of anthranilic acid derivatives is an active area of research. researchgate.netekb.egijpsjournal.com These compounds can act through various mechanisms, including the induction of apoptosis (programmed cell death), which is a key strategy in modern cancer therapy. ijarse.com
Anthranilamide and anthranilic diamide derivatives have been synthesized as apoptosis inducers. ijarse.comresearchgate.net Flow cytometry analysis of certain trifluoromethyl-substituted derivatives showed they could suppress the proliferation of human colon cancer (HCT-116) and breast cancer (MDA-MB-231) cell lines by inducing apoptosis and causing cell cycle arrest in the G1 and S phases. ijpsjournal.com
Other mechanisms include the inhibition of critical signaling pathways that are often dysregulated in cancer. researchgate.net For instance, derivatives have been developed to inhibit the hedgehog signaling pathway and the mitogen-activated protein kinase (MAPK) pathway, both of which play roles in tumor growth and survival. researchgate.netnih.govijarse.com Specifically, N-phenyl anthranilic acid derivatives have been investigated for their ability to inhibit the MEK5/ERK5 signaling cascade. ijarse.com
| Derivative Class | Cancer Cell Line(s) | Mechanism of Action | Reference |
|---|---|---|---|
| Anthranilamide / Anthranilic Diamide | HCT-116, MDA-MB-231, VEGFR-2 | Induction of apoptosis, cell cycle arrest (G1/S phase) | ijpsjournal.comijarse.com |
| Penipacids A and E | RKO (human colon cancer) | Cytotoxicity | mdpi.com |
| N-phenyl anthranilic acid derivatives | Tumor cells | Inhibition of MEK5/ERK5 signaling cascade | ijarse.com |
| Anthranilamide derivatives | Daoy cells | Inhibition of hedgehog signaling pathway | ijarse.com |
Antiviral and Antidiabetic Research Contexts
The therapeutic potential of anthranilic acid derivatives extends to antiviral and antidiabetic applications. researchgate.net In antiviral research, a significant focus has been on inhibiting the hepatitis C virus (HCV) NS5B polymerase, an essential enzyme for viral replication. researchgate.netnih.gov
In the context of diabetes, anthranilic acid derivatives have been explored as inhibitors of α-glucosidase. researchgate.netnih.gov This enzyme is located in the intestine and is responsible for breaking down carbohydrates into glucose. nih.gov Inhibiting α-glucosidase can slow the absorption of glucose, thereby helping to manage blood glucose levels, particularly in type 2 diabetes. nih.govlongdom.org Transition metal complexes of these derivatives have also been shown to regulate α-glucosidase activity. researchgate.netnih.gov Furthermore, some anthranilate diamide derivatives have been identified as dual inhibitors of both α-glucosidase and glycogen (B147801) phosphorylase, another key enzyme in glucose metabolism. nih.govnih.gov
Mechanistic Basis of Antimutagenic Effects
Some anthranilic acid derivatives have been reported to possess antimutagenic properties. uobaghdad.edu.iqunam.mx While the precise mechanisms are not fully elucidated for all derivatives, the ability to protect against DNA damage is a key factor. Research into related compounds like curcumin, which also has a range of biological activities, points to protective effects against mutagens. uobaghdad.edu.iq The structural features of these molecules allow them to interact with and neutralize harmful agents or to modulate cellular pathways involved in DNA repair and protection.
Role of Anthranilic Acid Derivatives in Biosynthetic Pathways
Anthranilic acid is a key intermediate in the biosynthesis of the essential amino acid tryptophan via the kynurenine (B1673888) pathway. encyclopedia.pubnih.govjpn.ca This pathway is fundamental in both humans and microbes. encyclopedia.pubnih.gov Kynurenine is hydrolyzed by the enzyme kynureninase to produce anthranilic acid and L-alanine. encyclopedia.pubnih.gov
Anthranilic acid itself can be further metabolized. For example, non-specific hydroxylation converts it to 3-hydroxyanthranilic acid, a precursor for several other important molecules, including quinolinic acid and eventually NAD+. encyclopedia.pubnih.gov The balance between anthranilic acid and its downstream metabolites is considered important for neurological and physiological health. encyclopedia.pub
In microorganisms, anthranilic acid is a precursor in the biosynthesis of other secondary metabolites, such as phenazine (B1670421) derivatives like phenazine-1-carboxylic acid, which is produced by bacteria like Pseudomonas aureofaciens. researchgate.netumich.edu While the direct metabolism of the this compound analog is not detailed, the central role of the anthranilate core in these fundamental and varied biosynthetic pathways highlights its biological significance.
Environmental Fate and Degradation Mechanisms of 2 Amino 3 Ethylbenzoic Acid
Biodegradation Pathways and Metabolite Identification in Environmental Matrices
Detailed experimental studies identifying the specific biodegradation pathways and metabolites of 2-Amino-3-ethylbenzoic acid in environmental matrices such as soil and water are not extensively documented in scientific literature. However, based on the degradation of other aromatic amines and substituted benzoic acids, a plausible sequence of microbial catabolism can be postulated.
The biodegradation of aromatic compounds in the environment is primarily carried out by diverse microbial communities. nih.gov The process for a compound like this compound would likely be initiated by enzymatic attacks that modify its structure, making it amenable to ring cleavage and further breakdown. Key initial steps often involve:
Hydroxylation: Monooxygenase or dioxygenase enzymes introduce hydroxyl groups onto the aromatic ring. This is a common activation step that increases the reactivity of the benzene (B151609) ring. For many aromatic compounds, this hydroxylation is a prerequisite for ring fission. mdpi.com
Deamination: The amino group (-NH₂) may be removed, which is a critical step in the mineralization of nitrogen-containing organic compounds.
Oxidation of the Ethyl Group: The ethyl side chain could be oxidized.
Following these initial transformations, the aromatic ring is typically cleaved by dioxygenase enzymes, proceeding through either an ortho or meta cleavage pathway to form aliphatic intermediates. jmb.or.kr These intermediates, such as catechols, are then funneled into central metabolic routes like the tricarboxylic acid (TCA) cycle, ultimately leading to mineralization into carbon dioxide and water. jmb.or.kr
Assessment of Environmental Mobility and Persistence (e.g., Leaching Potential)
The environmental mobility and persistence of this compound can be assessed using its physicochemical properties. Predicted values for key parameters provide a strong indication of how the compound will behave in soil and water systems.
Table 1: Predicted Physicochemical and Environmental Fate Properties of this compound
| Property | Predicted Value | Interpretation |
|---|---|---|
| Water Solubility | 4.92 mg/L | Indicates low to moderate solubility, suggesting a potential for leaching and transport in aqueous systems. |
| LogKow (Octanol-Water Partition Coefficient) | 2.10 | Suggests a moderate potential for sorption to organic matter in soil and sediment, and a potential for bioaccumulation in aquatic organisms. |
| Vapor Pressure | 5.21 x 10⁻⁵ mmHg | Low vapor pressure indicates that volatilization from soil or water surfaces is not a significant environmental fate process. |
| Henry's Law Constant | 1.10 x 10⁻⁸ atm-m³/mol | The low value confirms that the compound is not likely to be transported over long distances in the atmosphere. |
The data suggest that this compound has a moderate potential for environmental mobility. Its water solubility, although not high, is sufficient to allow for transport in surface water or leaching through the soil profile into groundwater. thermofisher.com The octanol-water partition coefficient (LogKow) of 2.10 indicates a moderate tendency to adsorb to soil organic carbon and lipids in organisms, which could slow its movement but also lead to its accumulation in sediment and biota.
Persistence is influenced by both mobility and degradability. While the compound is expected to be biodegradable, the rate can vary significantly depending on environmental conditions. Its low vapor pressure and Henry's Law constant signify that it will primarily reside in the soil and water compartments rather than the air. mst.dk The combination of moderate mobility and potential for bioaccumulation suggests that the compound could persist in certain environmental compartments if degradation rates are slow.
Mechanistic Studies on the Impact on Ecosystem Components (e.g., Microbial Communities)
Specific mechanistic studies on the impact of this compound on ecosystem components, particularly microbial communities, are not available in the reviewed literature. However, the introduction of any xenobiotic compound into an environment can exert selective pressure on its microbial inhabitants.
The presence of a novel carbon and nitrogen source like this compound can lead to shifts in the structure and function of soil and aquatic microbial communities. nih.gov These changes can include:
Selection and Adaptation: Microorganisms that possess or can evolve the enzymatic machinery to degrade the compound may increase in abundance relative to other members of the community. bwise.kr Transcriptomic studies on bacteria degrading other aromatic compounds have shown significant upregulation of genes involved in degradation pathways, such as those for dioxygenases and oxidoreductases. mdpi.com
Inhibition or Toxicity: At certain concentrations, the compound or its metabolites may be inhibitory or toxic to some microbial species, leading to a decrease in microbial diversity and altering key ecosystem functions like nutrient cycling. bwise.kr
Alteration of Biogeochemical Cycles: As microbes metabolize the compound, they impact local carbon and nitrogen cycles. The degradation process can influence soil respiration rates and the availability of mineral nitrogen. Studies on soils perturbed by environmental changes like drought have shown that shifts in microbial community metabolism directly impact the composition of soil carbon. frontiersin.org
Future Research Directions and Translational Perspectives for 2 Amino 3 Ethylbenzoic Acid
Exploration of Novel Synthetic Methodologies and Sustainable Production Processes
The development of efficient and environmentally benign synthetic routes is a cornerstone of modern chemistry. For 2-Amino-3-ethylbenzoic acid, future research should prioritize the development of novel synthetic strategies that are both high-yielding and sustainable.
Currently, the synthesis of related compounds, such as 2-amino-6-ethylbenzoic acid, can be complex and expensive, highlighting the need for improved methods. google.com Traditional multi-step syntheses for aminobenzoic acid derivatives often involve harsh reaction conditions and generate significant waste. researchgate.netgoogle.com Future research could focus on:
Green Chemistry Approaches: Investigating biosynthetic pathways and enzymatic catalysis could offer a sustainable alternative to conventional chemical synthesis. mdpi.commdpi.com The use of renewable feedstocks, such as those derived from the shikimate pathway, presents a promising avenue for the eco-friendly production of aminobenzoic acids. mdpi.comscirp.org One-pot reactions and processes in subcritical water are also being explored for other isomers, which could be adapted for this compound. researchgate.netsioc-journal.cn
Catalytic Methods: Exploring advanced catalytic systems, such as those employing transition metals or organocatalysts, could lead to more efficient and selective syntheses. mdpi.comtandfonline.com Techniques like microwave irradiation have also been shown to accelerate reactions for related compounds and could be applied here. ekb.egekb.eg
Process Optimization: For existing or newly developed routes, a focus on optimizing reaction parameters, minimizing solvent use, and simplifying purification procedures will be crucial for industrial scalability and cost-effectiveness. A patented method for the isomeric 2-amino-6-ethylbenzoic acid highlights how adjusting factors like pH can dramatically improve reaction efficiency. google.com
Identification of Undiscovered Biological Targets and Advanced Therapeutic Design
The anthranilic acid (2-aminobenzoic acid) scaffold is a well-established "building block" in medicinal chemistry, forming the core of numerous drugs with diverse therapeutic actions, including anti-inflammatory, antimicrobial, and anticancer properties. mdpi.comekb.egekb.egnih.govnih.gov However, the specific biological activities of this compound have not been thoroughly investigated.
Future research should be directed towards:
High-Throughput Screening: Systematically screening this compound against a wide array of biological targets, including enzymes, receptors, and protein-protein interactions, could uncover novel therapeutic potential. The derivatives of its parent molecule, anthranilic acid, have shown activity against targets like the androgen receptor and enzymes in inflammatory pathways. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives based on the this compound scaffold will be essential. By modifying the functional groups, researchers can probe how structural changes affect biological activity, leading to the design of more potent and selective therapeutic agents. nih.gov
Investigation of Novel Therapeutic Areas: While related aminobenzoic acids have been explored for conditions like inflammation, cancer, and diabetes, the unique ethyl substitution in this compound may confer activity in new areas. For instance, a vendor note suggests a role in fatty acid synthesis and vitellogenesis in certain aquatic species, hinting at unique biochemical effects that warrant further exploration in other biological systems.
Integration into Next-Generation Material Science Innovations
Aminobenzoic acid and its derivatives are not only important in pharmaceuticals but also serve as versatile building blocks in material science. They have been used in the synthesis of polymers and novel organic luminescent materials. cymitquimica.com The specific properties of this compound in this context are unknown, representing a clear opportunity for future research.
Key areas for exploration include:
Polymer Chemistry: The bifunctional nature of this compound, with its amino and carboxylic acid groups, makes it a suitable monomer for the synthesis of novel polyamides or other polymers. The ethyl group could influence the polymer's physical properties, such as solubility, thermal stability, and mechanical strength.
Organic Electronics: The aromatic core of the molecule suggests potential for applications in organic electronics. Research could investigate its use in creating organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as a component in cocrystals with nonlinear optical (NLO) properties. mdpi.com
Functional Coatings and Films: The ability of aminobenzoic acids to interact with surfaces could be exploited to develop functional coatings with specific properties, such as UV protection, antimicrobial activity, or altered hydrophobicity.
Application of Advanced Computational Modeling and Artificial Intelligence in Compound Discovery and Optimization
Computational chemistry and artificial intelligence (AI) are transforming the landscape of chemical research and drug discovery. These tools can significantly accelerate the investigation of molecules like this compound by predicting their properties and interactions before undertaking extensive laboratory work.
Future efforts in this area should include:
Quantum Chemical Calculations: Employing methods like Density Functional Theory (DFT) can provide deep insights into the molecular structure, electronic properties, and reactivity of this compound. mdpi.comucl.ac.uk Such studies, which have been performed on similar benzoic acids, can predict spectroscopic signatures (NMR, IR), acidity, and the stability of different conformations, guiding experimental efforts. ucl.ac.ukacs.org
Molecular Docking and Dynamics: To explore its therapeutic potential, computational models can simulate how this compound binds to known biological targets. nih.gov Molecular dynamics simulations can further elucidate the stability of these interactions over time. ucl.ac.uk
AI and Machine Learning: AI algorithms can be trained on existing data from other aminobenzoic acid derivatives to predict the biological activities, toxicity, and pharmacokinetic profiles (ADMET) of this compound and its virtual derivatives. tandfonline.comexplorationpub.com This in silico screening can prioritize the most promising candidates for synthesis and experimental testing, saving considerable time and resources. acs.org
By leveraging these advanced computational tools, researchers can build predictive models that will guide the rational design of new experiments, accelerating the discovery cycle for novel applications of this compound in both medicine and materials science.
Data Tables
Physicochemical Properties of this compound
Predicted data from the U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard.
| Property | Predicted Value | Unit |
| Molecular Formula | C₉H₁₁NO₂ | |
| Molecular Weight | 165.19 | g/mol |
| Boiling Point | 311 | °C |
| Melting Point | 160 | °C |
| Vapor Pressure | 5.21e-5 | mmHg |
| Water Solubility | 4.92e-3 | g/L |
| LogP (Octanol-Water) | 2.10 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Amino-3-ethylbenzoic acid, and how do reaction conditions influence yield?
- Methodology : Begin with substituted benzoic acid precursors (e.g., 2-nitro-3-ethylbenzoic acid) and perform catalytic hydrogenation using Pd/C or Raney Ni under H₂ (1–3 atm) in ethanol/water mixtures. Monitor pH to avoid side reactions (e.g., decarboxylation). Yields typically range from 60–85% depending on substituent stability .
- Key Variables : Temperature (25–50°C), catalyst loading (5–10 wt%), and reaction time (6–12 hrs). Validate purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .
Q. How should researchers handle and store this compound to ensure stability?
- Protocol : Store in amber glass vials at –20°C under inert gas (N₂/Ar) to prevent oxidation. For lab use, dissolve in DMSO (10 mM stock) and aliquot to avoid freeze-thaw cycles. Avoid prolonged exposure to light or moisture .
- Safety : Use nitrile gloves, fume hoods, and eye protection (EN 166 standard). In case of spills, neutralize with 5% acetic acid before disposal .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Analytical Workflow :
- NMR : ¹H/¹³C NMR in DMSO-d₆ (δ 6.5–8.0 ppm for aromatic protons; δ 170–175 ppm for carboxylic carbon).
- FT-IR : Confirm amine (–NH₂, ~3400 cm⁻¹) and carboxylic acid (–COOH, ~1680 cm⁻¹) functional groups.
- Mass Spec : ESI-MS in positive mode ([M+H]⁺ expected at m/z 180.1) .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis of this compound derivatives?
- Strategy : Use DFT (B3LYP/6-31G*) to predict reactivity of ethyl-substituted intermediates. Focus on transition-state analysis for hydrogenation steps to minimize byproducts (e.g., over-reduced ethyl groups). Validate with experimental kinetic studies .
- Tools : Gaussian 16 or ORCA for simulations; compare computed IR/NMR spectra with empirical data .
Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs?
- Data Triangulation :
- Replicate assays under standardized conditions (e.g., fixed pH, solvent).
- Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays).
- Apply statistical rigor (e.g., ANOVA for batch-to-batch variability) .
- Case Study : Discrepancies in antimicrobial activity may arise from impurity profiles—characterize batches via LC-MS and adjust synthesis protocols accordingly .
Q. How can researchers design degradation studies to assess the compound’s stability under physiological conditions?
- Experimental Design :
- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 24–72 hrs; monitor via UPLC-MS for decomposition products (e.g., ethyl group oxidation).
- Photostability : Expose to UV light (300–400 nm) and quantify degradation using UV-Vis spectroscopy (λ = 260 nm) .
- Outcome : Identify major degradation pathways (e.g., decarboxylation or amine oxidation) to inform formulation strategies .
Q. What role does the ethyl substituent play in modulating the compound’s physicochemical properties?
- Structure-Activity Relationship (SAR) :
- Lipophilicity : Compare logP values of ethyl vs. methyl analogs (e.g., 2-Amino-3-methylbenzoic acid, logP ~1.2 vs. ethyl analog ~1.8).
- Solubility : Ethyl groups reduce aqueous solubility (1.2 mg/mL vs. 3.5 mg/mL for unsubstituted 2-aminobenzoic acid). Adjust formulations with cyclodextrins or co-solvents .
Methodological Best Practices
- Data Reproducibility : Document reaction parameters (e.g., stirring rate, solvent grade) and use internal standards (e.g., 3-aminobenzoic acid) for quantitative analysis .
- Ethical Compliance : Adhere to institutional guidelines for waste disposal (e.g., neutralization of acidic byproducts) and toxicity testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
